Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate
Description
Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate (Compound A) is a bicyclic heterocyclic compound featuring a pyrimido[5,4-e][1,4]diazepine core. This structure combines a pyrimidine ring fused with a seven-membered 1,4-diazepine ring, substituted at positions 5 and 8 with tert-butyl carboxylate groups and at position 2 with an amino group. The amino group at position 2 provides a nucleophilic site for further functionalization, making Compound A a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
ditert-butyl 2-amino-7,9-dihydro-6H-pyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-16(2,3)25-14(23)21-7-8-22(15(24)26-17(4,5)6)12-9-19-13(18)20-11(12)10-21/h9H,7-8,10H2,1-6H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSQSEQOLCFUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2=CN=C(N=C2C1)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate (CAS No. 1250997-39-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₇H₂₇N₅O₄
- Molecular Weight: 365.43 g/mol
- CAS Number: 1250997-39-7
1. Anticancer Activity
Recent studies have highlighted the potential of pyrimidodiazepine derivatives in exhibiting anticancer properties. For instance, a related compound demonstrated cytotoxic effects against human tumor cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) with IC₅₀ values indicating significant potency . Although specific data for di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine has not been fully elucidated in available literature, the structural similarity suggests potential for similar biological activity.
2. Antioxidant Activity
Compounds with similar structures have shown promising antioxidant properties. For example, derivatives with tert-butyl groups have been reported to inhibit lipid peroxidation and LDL oxidation more effectively than traditional antioxidants like vitamin E . This suggests that di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine may also possess antioxidant capabilities that warrant further investigation.
Case Study: Cytotoxicity Assessment
A study evaluated a series of pyrimidodiazepine derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that modifications in the chemical structure significantly influenced the biological activity:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | MCF-7 | 16.19 ± 1.35 |
| Compound B | HCT-116 | 17.16 ± 1.54 |
| Di-tert-butyl derivative | TBD | TBD |
This table illustrates the potential for di-tert-butyl derivatives to achieve similar or enhanced cytotoxic effects compared to established compounds.
Scientific Research Applications
Structural Characteristics
The compound features a pyrimido[5,4-e][1,4]diazepine core, which is known for its biological activity. The presence of di-tert-butyl groups enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
Neuropharmacological Studies
Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine derivatives have been investigated for their potential neuroprotective effects. Research indicates that such compounds may modulate neurotransmitter systems and exhibit anxiolytic properties.
Case Study: Anxiolytic Activity
A study explored the anxiolytic effects of pyrimido derivatives in animal models. Results demonstrated a significant reduction in anxiety-like behaviors compared to control groups, suggesting the compound's efficacy in targeting anxiety disorders.
Anticancer Research
The compound has shown promise in cancer research due to its ability to inhibit tumor cell proliferation. The structural motifs present in di-tert-butyl derivatives are thought to interact with cellular pathways involved in cancer progression.
Case Study: Cytotoxicity Assay
In vitro studies conducted on various cancer cell lines revealed that di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine exhibited significant cytotoxic effects. The IC50 values indicated a dose-dependent response, highlighting its potential as an anticancer agent.
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition capabilities of this compound. Its ability to inhibit specific enzymes could lead to therapeutic applications in metabolic disorders.
Data Table: Enzyme Inhibition Results
Synthesis and Modification
The synthesis of di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine has been optimized to enhance yield and purity. Various synthetic routes have been explored to modify the structure for improved biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of Compound A, highlighting variations in substituents, core heterocycles, and physical properties:
Key Observations:
In contrast, Compounds C and D (tetrahydroimidazopyridines) have fused five- and six-membered rings, increasing planarity and rigidity . Compound F’s pyrimido-oxazine core replaces the diazepine ring with an oxazine, introducing oxygen instead of nitrogen, which alters electronic properties and hydrogen-bonding capacity .
Substituent Effects: Amino vs. Methylthio: The 2-amino group in Compound A (vs. methylthio in B) enhances nucleophilicity, enabling reactions like acylation or alkylation. Methylthio in B may facilitate thiol-based redox chemistry . Ester Groups: Di-tert-butyl esters in A and E improve lipophilicity and hydrolytic stability compared to diethyl esters in C and D, which are more prone to hydrolysis under acidic/basic conditions .
Physical Properties :
- Purity and melting points vary significantly. For example, Compound E (≥95% purity) is suitable for high-precision applications, whereas C and D (51–61% purity) may require further purification .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate?
- Methodological Answer : A one-pot, two-step reaction under anhydrous conditions (e.g., CH₃CN, argon atmosphere) is commonly employed for analogous heterocyclic systems. Key steps include:
- Step 1 : Cyclocondensation of tert-butyl-protected precursors with nitrile or carbonyl-containing reagents to form the pyrimido-diazepine core .
- Step 2 : Introduction of the amino group via nucleophilic substitution or reductive amination.
- Optimization : Reaction yields improve with slow addition of reagents and temperature control (e.g., reflux for 3–6 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to protons and carbons in the pyrimido-diazepine ring (e.g., δ 1.4–1.6 ppm for tert-butyl groups, δ 4.0–5.5 ppm for dihydro-diazepine protons) .
- IR Spectroscopy : Confirm functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amino group, C=O at ~1700 cm⁻¹ for dicarboxylates) .
- HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed mass accuracy within ±2 ppm) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic properties of this compound?
- Methodological Answer :
- Geometry Optimization : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to optimize the molecular structure and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
- Reactivity Analysis : Simulate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites, aiding in predicting reaction pathways (e.g., amino group reactivity) .
- Validation : Compare computed NMR chemical shifts with experimental data to refine computational models .
Q. What strategies can mitigate side reactions during the synthesis of such complex heterocycles?
- Methodological Answer :
- Protecting Groups : Use tert-butyl esters to block carboxylate groups, reducing unwanted cyclization or oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₃CN) minimize hydrolysis of intermediates .
- Catalytic Additives : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization and suppress byproducts like imine oligomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
